![molecular formula C11H15NO3 B2959146 Benzyl (2-hydroxy-1-methylethyl)carbamate CAS No. 87905-97-3](/img/structure/B2959146.png)
Benzyl (2-hydroxy-1-methylethyl)carbamate
Overview
Description
Benzyl (2-hydroxy-1-methylethyl)carbamate is an organic compound with the molecular formula C11H15NO3. It is related to Benzyl carbamate, which is an ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
Benzyl carbamate, a compound related to Benzyl (2-hydroxy-1-methylethyl)carbamate, is produced from benzyl chloroformate with ammonia . It is used as a protected form of ammonia in the synthesis of primary amines .Molecular Structure Analysis
The molecular structure of Benzyl (2-hydroxy-1-methylethyl)carbamate consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The related compound, Benzyl carbamate, has the formula C6H5CH2OC(O)NH2 .Chemical Reactions Analysis
Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis
Benzyl (2-hydroxy-1-methylethyl)carbamate has a molecular weight of 209.245. The related compound, Benzyl carbamate, is a white solid that is soluble in organic solvents and moderately soluble in water .Scientific Research Applications
Drug Delivery Systems
Benzyl (2-hydroxy-1-methylethyl)carbamate has been used in the development of drug delivery systems . It is used as a traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate (DEC), which can modify aliphatic amines and release them rapidly and quantitatively after disulfide reduction .
Enzyme Inhibition Studies
This compound offers valuable applications in studying enzyme inhibition. Enzyme inhibitors are substances that bind to enzymes and decrease their activity. By binding to enzymes’ active sites, inhibitors reduce the compatibility of substrate and enzyme and this could provide new insights into the functioning of enzymes.
Drug Development
Benzyl (2-hydroxy-1-methylethyl)carbamate is used in drug development. The ability of this compound to modify aliphatic amines and release them after disulfide reduction makes it a valuable tool in the development of new drugs .
Peptide Synthesis
N-Z-Alaninol is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they are an essential part of biological functions. The use of N-Z-Alaninol in peptide synthesis could lead to the development of new peptides with potential therapeutic applications.
Protein Modification
The compound has been used for the reversible modification of lysine residues on proteins . This modification can improve the therapeutic efficacy of proteins, such as enhancing protein delivery .
Biotechnology Applications
Given the ubiquitous presence of aliphatic amines on small molecule and protein therapeutics, it is anticipated that Benzyl (2-hydroxy-1-methylethyl)carbamate will have numerous applications in biotechnology .
properties
IUPAC Name |
benzyl N-(1-hydroxypropan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPHMHSLDRPUSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-hydroxy-1-methylethyl)carbamate |
Synthesis routes and methods I
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Synthesis routes and methods III
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